2-azido-4-fluoro-1-iodobenzene
Description
2-Azido-4-fluoro-1-iodobenzene (CAS: EN300-27734793) is an aromatic compound with the molecular formula C₆H₃FIN₃ and a molecular weight of 272.49 g/mol . Its structure features an azido group (-N₃) at position 2, fluorine at position 4, and iodine at position 1. This combination of electron-withdrawing groups (iodine and fluorine) and the reactive azide moiety makes it a versatile intermediate in organic synthesis, particularly in click chemistry and pharmaceutical development.
The azido group enables participation in Staudinger reactions and copper-catalyzed azide-alkyne cycloadditions (CuAAC), while the iodine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura). The fluorine substituent enhances metabolic stability in bioactive molecules, making this compound valuable in medicinal chemistry .
Properties
CAS No. |
2613382-53-7 |
|---|---|
Molecular Formula |
C6H3FIN3 |
Molecular Weight |
263 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-azido-4-fluoro-1-iodobenzene typically involves the introduction of azido, fluoro, and iodo groups onto a benzene ring. One common method includes the diazotization of 4-fluoroaniline followed by a Sandmeyer reaction to introduce the iodo group. The azido group can then be introduced via nucleophilic substitution using sodium azide.
Industrial Production Methods: This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Azido-4-fluoro-1-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of various substituted benzene derivatives.
Coupling Reactions: The iodo group can undergo palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide is commonly used to introduce the azido group.
Cross-Coupling Reactions: Palladium catalysts, such as palladium acetate, and ligands like triphenylphosphine are used in the presence of bases like potassium carbonate.
Major Products Formed:
Substituted Benzene Derivatives: Various azido-substituted benzene compounds.
Coupled Products: Biaryl compounds and other complex organic molecules.
Scientific Research Applications
2-Azido-4-fluoro-1-iodobenzene has numerous applications in scientific research:
Chemistry: It serves as a versatile building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The azido group can be used in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-azido-4-fluoro-1-iodobenzene primarily involves its reactivity due to the presence of azido, fluoro, and iodo groups. The azido group can participate in click chemistry reactions, forming stable triazole rings. The iodo group facilitates cross-coupling reactions, enabling the formation of complex organic molecules. These reactions are often catalyzed by transition metals like palladium, which activate the iodo group for nucleophilic attack .
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key structural analogs of 2-azido-4-fluoro-1-iodobenzene and their distinguishing features:
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